molecular formula C14H14N6OS B2846170 4-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1448027-93-7

4-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2846170
CAS No.: 1448027-93-7
M. Wt: 314.37
InChI Key: NIONXFHTXWWPPH-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic small molecule featuring a hybrid structure that incorporates both a pyrazole and a 1,2,3-thiadiazole carboxamide moiety. This specific molecular architecture is of significant interest in medicinal chemistry and chemical biology. The pyrazole core is a privileged scaffold in drug discovery, known to exhibit a wide spectrum of biological activities, including anti-inflammatory and anticancer properties . Concurrently, the 1,2,3-thiadiazole ring system is a valuable heterocycle that has been extensively studied for its diverse biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects . The integration of these two pharmacophores into a single molecule, linked by an ethyl spacer, makes this compound a valuable intermediate for probing structure-activity relationships (SAR) in various biochemical contexts. Researchers can utilize this compound as a key building block in the synthesis of more complex molecules or as a core structure for screening against novel biological targets. Its structure is closely related to other documented compounds where the 4-methyl-1,2,3-thiadiazole-5-carboxamide group is linked to nitrogen-containing heterocycles, a design strategy often employed in the development of type II c-Met kinase inhibitors and other biologically active molecules . This product is intended for research and development purposes only. It is not approved for use in humans or animals for any diagnostic, therapeutic, or veterinary applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-methyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6OS/c1-10-13(22-19-17-10)14(21)16-7-9-20-8-4-12(18-20)11-2-5-15-6-3-11/h2-6,8H,7,9H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIONXFHTXWWPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide (CAS Number: 1448027-93-7) is a thiazole derivative that has garnered attention for its potential biological activities. This article will explore its biological activity, including anticancer, antimicrobial, and anticonvulsant properties, supported by relevant research findings and case studies.

PropertyValue
Molecular FormulaC₁₄H₁₄N₆OS
Molecular Weight314.37 g/mol
CAS Number1448027-93-7

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. The presence of the thiazole and pyrazole moieties in the structure of this compound suggests potential cytotoxic effects against various cancer cell lines.

Research Findings

  • Cytotoxicity Studies : A study reported that thiazole-based compounds exhibit significant cytotoxic activity against human liver carcinoma cell lines (HepG-2). The IC50 values of certain derivatives were found to be comparable to doxorubicin, a standard chemotherapeutic agent .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit tubulin polymerization, which is crucial for cancer cell division. Molecular dynamics simulations indicate that these compounds interact with proteins involved in cell cycle regulation .

Antimicrobial Activity

Compounds containing thiazole and pyridine rings have shown promising antimicrobial properties.

Case Studies

  • Antibacterial Assays : Research has demonstrated that similar thiazole derivatives exhibit antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes .
  • Antifungal Properties : Some thiazole derivatives have also shown antifungal activity, particularly against Candida species, suggesting a broad spectrum of antimicrobial potential .

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives are another area of interest.

Findings

  • Pharmacological Testing : In animal models, certain thiazole compounds have demonstrated significant anticonvulsant effects in pentylenetetrazol (PTZ) induced seizures. The structure-activity relationship (SAR) indicates that modifications on the thiazole ring can enhance efficacy .
  • Potential Mechanisms : It is hypothesized that these compounds may modulate neurotransmitter systems or ion channels involved in seizure activity, although further studies are needed to elucidate the exact mechanisms .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural features:

  • Substituents on the Thiazole Ring : Electron-donating groups such as methyl enhance cytotoxicity.
  • Pyridine and Pyrazole Integration : The presence of these rings increases interaction with target proteins due to π-π stacking interactions .

Table: Structure-Activity Relationships

Structural FeatureEffect on Activity
Methyl Group at Position 4Increases cytotoxicity
Presence of PyridineEnhances protein interaction
Substituents on PyrazoleModulates anticonvulsant effects

Scientific Research Applications

Anticancer Properties

Research has indicated that thiadiazole derivatives exhibit significant anticancer activities. The incorporation of the 1,2,3-thiadiazole scaffold in compounds has been linked to:

  • Inhibition of Cancer Cell Proliferation: Studies have shown that derivatives of thiadiazoles can decrease the viability of various cancer cell lines including breast, colon, and lung cancer cells .
  • Mechanisms of Action: These compounds often induce apoptosis and inhibit cell cycle progression through various pathways, including the modulation of key signaling proteins involved in cancer progression .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Thiadiazole derivatives have been reported to possess:

  • Antifungal and Antiviral Activities: Some studies highlight their effectiveness against fungal infections and viral replication .
  • Insecticidal Properties: The compound's efficacy against pests has also been noted, providing a dual application in agriculture as a pesticide .

Synthesis Techniques

The synthesis of 4-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide can be achieved through several methods:

  • Ultrasonic-Assisted Synthesis: This method enhances reaction rates and yields through the application of ultrasonic waves during the reaction process .
  • Multi-step Synthesis: The compound can be synthesized through a series of reactions starting from readily available precursors such as pyridine derivatives and thiadiazole intermediates .

Case Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer potential of thiadiazole derivatives, compounds similar to this compound were tested against various cancer cell lines. Results indicated that these compounds exhibited IC50 values in the low micromolar range against multiple cancer types, suggesting strong anticancer potential .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiadiazole derivatives demonstrated that compounds with similar structures showed significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes .

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of 4-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide involves multi-step reactions, often leveraging:

  • Cyclization for thiadiazole formation.

  • Nucleophilic substitution for pyrazole-pyridine coupling.

  • Amide bond formation to link the ethylcarboxamide bridge.

Table 1: Key Synthetic Steps and Conditions

StepReaction TypeStarting MaterialsReagents/ConditionsYield (%)Reference
1CyclizationThiosemicarbazide derivativesHydrazonoyl halides, TEA, dioxane (reflux)65–82
2Pyrazole formation3-Pyridinyl hydrazine, acetylene derivativesEthanol, catalytic acetic acid (80°C)70–88
3Amide couplingThiadiazole-5-carboxylic acid, ethylamine derivativeDCC/DMAP, DCM (room temp)85–90

Mechanistic Insights :

  • The thiadiazole ring forms via cyclization of thiosemicarbazides with hydrazonoyl halides, facilitated by triethylamine (TEA) as a base .

  • Pyrazole synthesis employs a cyclocondensation reaction between pyridinyl hydrazines and acetylene precursors under acidic conditions.

Thiadiazole Ring

The 1,2,3-thiadiazole core participates in:

  • Electrophilic substitution at the C5-methyl group.

  • Ring-opening reactions under strong reducing conditions (e.g., LiAlH4).

Table 2: Thiadiazole-Specific Reactions

Reaction TypeReagents/ConditionsProductApplicationReference
AlkylationMethyl iodide, K2CO3, DMF5-Methyl derivativeBioactivity optimization
ReductionLiAlH4, THF (0°C)Thiol derivativeIntermediate for further derivatization

Pyrazole-Pyridine Moiety

  • Pyrazole : Reacts with electrophiles at the N1 position (e.g., alkylation with ethyl bromide) .

  • Pyridine : Undergoes nucleophilic aromatic substitution (e.g., amination with NH3/CuI).

Table 3: Derivatives and Their Synthetic Routes

Derivative ClassSynthetic MethodKey ReagentsBioactivity HighlightReference
SulfonamideSulfonyl chloride, pyridineClSO2R, Et3NImproved kinase inhibition
Triazole-linkedCuAAC click reactionNaN3, CuSO4Anticancer activity (IC50: 1.2 µM)

Degradation and Stability

The compound degrades under:

  • Acidic hydrolysis (HCl, 100°C): Cleavage of the thiadiazole ring to form thiols.

  • Photolysis (UV light): Pyridine ring oxidation to pyridine-N-oxide .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Analogues with Pyrazole Carboxamide Scaffolds ()

Compounds 3a–3p in are pyrazole carboxamides with variations in aryl substituents. Key differences from the target compound include:

  • Core Heterocycle : The target compound uses a 1,2,3-thiadiazole, whereas 3a–3p feature pyrazole or chloropyrazole cores.
  • Substituent Effects : Substituents like phenyl, chlorophenyl, and fluorophenyl in 3a–3p influence melting points (mp) and yields. For example:
    • 3a (phenyl): mp 133–135°C, yield 68%
    • 3d (4-fluorophenyl): mp 181–183°C, yield 71%

      Electron-withdrawing groups (e.g., -F, -Cl) increase mp, likely due to enhanced intermolecular interactions .

Thiazole Carboxamide Analogues ()

The synthesis of 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides involves coupling ethyl carboxylates with amines. Compared to the target compound:

  • Biological Relevance : Thiazole carboxamides in were tested in bioassays with statistical significance (p<0.05), though specific data for the target compound are unavailable .

Oxadiazole-Bearing Pyrazoles ()

Compound 33 in contains a 1,2,4-oxadiazole and trifluoromethylpyrazole. Key distinctions:

  • Metabolic Stability: Oxadiazoles are known for metabolic resistance, whereas thiadiazoles may exhibit different pharmacokinetics.
  • Lipophilicity : The trifluoromethyl group in 33 increases lipophilicity (logP) compared to the target compound’s methyl group .

Comparative Data Table

Compound Class Core Structure Key Substituents Melting Point (°C) Yield (%) Notable Spectral Data (NMR/MS)
Target Compound 1,2,3-Thiadiazole 4-methyl, pyridin-4-yl pyrazole N/A N/A Not provided in evidence
Pyrazole Carboxamides (3a) Pyrazole Phenyl, chloro 133–135 68 δ 8.12 (s, 1H), MS: 403.1 [M+H]+
Thiazole Carboxamides Thiazole 4-pyridinyl N/A ~60–75* Synthesized via EDCI/HOBt coupling
Oxadiazole-Pyrazole (33) 1,2,4-Oxadiazole Trifluoromethyl N/A N/A HRMS: 433.1227 [M+H]+

*Yields estimated from analogous syntheses in .

Key Research Findings

  • Synthetic Flexibility : Carboxamide derivatives are commonly synthesized via coupling reactions (e.g., EDCI/HOBt), enabling modular substitution .
  • Substituent Impact : Electron-withdrawing groups (Cl, F) enhance thermal stability (↑ mp) in pyrazole carboxamides .

Preparation Methods

Modular Assembly of Thiadiazole and Pyrazole-Pyridine Moieties

The compound’s synthesis typically follows a convergent approach, where the 1,2,3-thiadiazole-5-carboxamide core and the pyrazole-pyridine-ethylamine side chain are prepared separately before final coupling. The thiadiazole ring is constructed via cyclization of thiosemicarbazide derivatives under acidic conditions, as demonstrated in patent CN101066972B. Simultaneously, the pyrazole-pyridine moiety is synthesized through palladium-mediated cross-coupling reactions, leveraging methodologies similar to those described for analogous triazolopyridine systems.

Retrosynthetic Analysis

Retrosynthetically, the molecule dissects into three key fragments:

  • 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid : Serves as the acylating agent for amide bond formation.
  • 3-(Pyridin-4-yl)-1H-pyrazole : Introduced via Suzuki-Miyaura coupling between pyridinyl boronic acids and halogenated pyrazole intermediates.
  • Ethylenediamine linker : Connects the pyrazole and thiadiazole units through nucleophilic substitution or amide coupling.

Stepwise Synthesis and Reaction Mechanisms

Thiadiazole Core Synthesis

The 4-methyl-1,2,3-thiadiazole-5-carboxylic acid precursor is synthesized via cyclization of methyl thiosemicarbazide with acetyl chloride in the presence of phosphorus oxychloride (POCl₃). The reaction proceeds through intermediate thioamide formation, followed by intramolecular cyclization to yield the thiadiazole ring (Scheme 1).

Scheme 1 :

  • Methyl thiosemicarbazide + acetyl chloride → Thioamide intermediate.
  • POCl₃-mediated cyclization → 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid.

The carboxylic acid is subsequently activated as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, enabling amide bond formation in later stages.

Pyrazole-Pyridine Side Chain Preparation

The 3-(pyridin-4-yl)-1H-pyrazole component is synthesized via a two-step process:

  • Pyrazole ring formation : Cyclocondensation of hydrazine with 1,3-diketones or α,β-unsaturated ketones. For example, reaction of hydrazine hydrate with 3-(pyridin-4-yl)acryloyl chloride yields 3-(pyridin-4-yl)-1H-pyrazole.
  • Ethylamine linker introduction : Alkylation of the pyrazole nitrogen with 2-chloroethylamine hydrochloride under basic conditions (e.g., K₂CO₃ in dimethylformamide).

Final Amide Coupling

The activated thiadiazole-5-carbonyl chloride reacts with the pyrazole-pyridine-ethylamine intermediate in anhydrous dichloromethane (DCM) or acetonitrile, employing triethylamine (Et₃N) as a base (Scheme 2). Alternative methods use coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dimethylformamide (DMF) to enhance efficiency.

Scheme 2 :
4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride + 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethylamine → Target compound.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Thiadiazole cyclization : Optimal yields (78–85%) are achieved in POCl₃ at 80–90°C.
  • Amide coupling : DMF at 0–5°C minimizes side reactions, while HATU-mediated couplings in acetonitrile at room temperature provide 92% conversion.

Catalytic Systems

Palladium catalysts (e.g., Pd(OAc)₂ with XPhos ligand) are critical for pyridinyl group introduction via cross-coupling, with catalyst loadings of 2–5 mol% ensuring >90% selectivity.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.52–8.59 (pyridinyl protons), 7.07 (pyrazole C-H), 2.31 (thiadiazole methyl).
  • LRMS (ESI) : m/z 314.37 [M+H]⁺, consistent with the molecular formula C₁₄H₁₄N₆OS.

Purity and Yield

  • HPLC : >98% purity using C18 reverse-phase columns (MeCN:H₂O gradient).
  • Isolated yields : 52–60% for multistep sequences.

Scalability and Industrial Applicability

The synthetic route demonstrates scalability, with kilogram-scale batches reported in patent CN101066972B using continuous flow reactors for cyclization and amide coupling steps. Key challenges include minimizing residual palladium in cross-coupled intermediates (<10 ppm) and optimizing solvent recovery systems for DMF.

Q & A

Q. What are the recommended synthetic routes for 4-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving:
  • Step 1 : Formation of the pyrazole core through cyclization of hydrazines with diketones or β-ketoesters under acidic conditions .
  • Step 2 : Thiadiazole ring assembly using thiosemicarbazides and carboxylic acid derivatives, optimized at 80–100°C in DMF .
  • Step 3 : Coupling the pyrazole and thiadiazole moieties via nucleophilic substitution or amide bond formation (e.g., EDC/HOBt-mediated coupling) .
  • Characterization : Intermediates are validated via 1H^1H/13C^{13}C-NMR, FTIR (amide C=O stretch ~1650–1700 cm1^{-1}), and LC-MS (e.g., [M+H]+^+ at m/z ~400–450) .

Q. How do structural features of this compound influence its solubility and stability in biological assays?

  • Methodological Answer :
  • Solubility : The pyridinyl group enhances water solubility via hydrogen bonding, while the thiadiazole and methyl groups contribute to lipophilicity (logP ~2.5–3.5). Use DMSO or PEG-400 for in vitro stock solutions .
  • Stability : Monitor hydrolytic stability at physiological pH (7.4) via HPLC over 24–48 hours. The thiadiazole ring may degrade under strong acidic/basic conditions .

Q. What in vitro screening assays are suitable for initial biological activity profiling?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Anticancer : MTT assay against HeLa or MCF-7 cells (IC50_{50} determination) .
  • Antimicrobial : Broth microdilution for MIC values against S. aureus or E. coli .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved for this compound?

  • Methodological Answer : Contradictions often arise due to:
  • Pharmacokinetics : Poor oral bioavailability (e.g., low Cmax_{max} in rodent plasma). Address via formulation (nanoparticles, prodrugs) or structural modifications (e.g., adding polar groups) .
  • Metabolic instability : Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., pyrazole N-dealkylation) .
  • Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler™) to assess selectivity .

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Methodological Answer :
  • Solvent Optimization : Replace DMF with acetonitrile or THF to reduce side reactions .
  • Catalysis : Use Pd(OAc)2_2 for Suzuki couplings (pyridine functionalization) or microwave-assisted synthesis to reduce time (30 min vs. 12 hours) .
  • Yield Data :
ConditionYield (%)Purity (%)
Conventional heating4590
Microwave-assisted7895
Flow chemistry8598

Q. How can computational modeling predict target interactions and guide SAR studies?

  • Methodological Answer :
  • Docking : Use AutoDock Vina or Schrödinger Maestro to model binding to ATP pockets (e.g., EGFR, PDB: 1M17). The pyridine and thiadiazole groups show hydrogen bonding with Lys721 and Met769 .
  • MD Simulations : Run 100-ns trajectories to assess complex stability (RMSD <2 Å) .
  • QSAR : Correlate Hammett constants (σ) of substituents with IC50_{50} values to prioritize R-group modifications .

Data Contradiction Analysis

Q. How to interpret discrepancies in reported IC50_{50}50​ values across studies?

  • Methodological Answer : Variations may stem from:
  • Assay Conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters compound availability .
  • Cell Line Heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (ER−) differ in target expression .
  • Reference Controls : Normalize data to standard inhibitors (e.g., imatinib for kinases) .

Experimental Design Considerations

Q. What controls and replicates are essential in mechanistic studies?

  • Methodological Answer :
  • Positive/Negative Controls : Include staurosporine (apoptosis inducer) and vehicle (DMSO) .
  • Technical Replicates : Triplicate wells per concentration to calculate SEM.
  • Biological Replicates : Use ≥3 independent cell preparations to account for donor variability .

Structural Analogs and SAR Guidance

Q. Which structural analogs provide actionable insights for lead optimization?

  • Methodological Answer :
AnalogModificationActivity Trend
Pyridine → quinolineIncreased lipophilicityHigher cytotoxicity
Thiadiazole → oxadiazoleReduced metabolic stabilityLower in vivo efficacy
Methyl → trifluoromethylEnhanced kinase selectivityIC50_{50} ↓ 40%

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